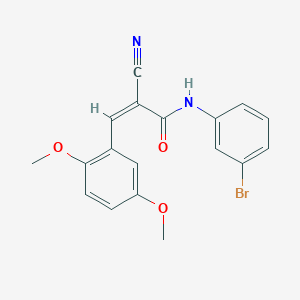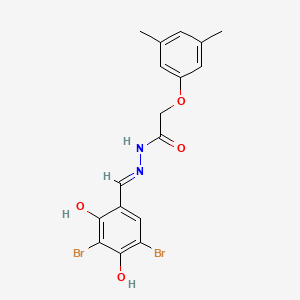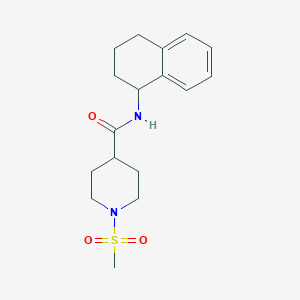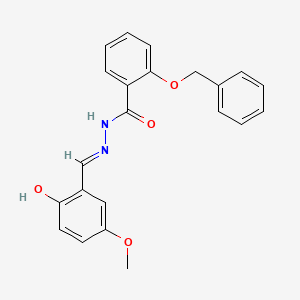![molecular formula C22H23N3O B6125797 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)
4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It was first synthesized in 2000 by researchers at Pfizer as a potential treatment for cognitive disorders such as Alzheimer's disease. Since then, it has been extensively studied for its potential therapeutic applications and as a research tool in neuroscience.
作用機序
4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol acts as a selective agonist of α7 nAChRs, which are widely expressed in the brain and play a key role in cognitive function, synaptic plasticity, and neuroprotection. Activation of α7 nAChRs by this compound leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways that modulate neuronal excitability, neurotransmitter release, and gene expression. The precise mechanisms by which this compound exerts its effects are still being elucidated, but it is believed to act through both direct and indirect mechanisms.
Biochemical and physiological effects
This compound has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, improving memory consolidation and retrieval, reducing inflammation and oxidative stress, and promoting neuroprotection. These effects are mediated by the activation of α7 nAChRs, which are involved in a wide range of physiological processes in the brain and other organs.
実験室実験の利点と制限
One of the main advantages of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol as a research tool is its high selectivity and potency for α7 nAChRs. This allows researchers to selectively activate or block these receptors and study their specific functions in various physiological and pathological processes. In addition, this compound has been extensively characterized in vitro and in vivo, and its pharmacokinetics and pharmacodynamics are well understood.
However, there are also some limitations to the use of this compound in lab experiments. For example, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate the interpretation of results. In addition, the use of this compound in animal models may not fully recapitulate the complex pathophysiology of human diseases, and further validation in clinical studies is needed.
将来の方向性
There are several future directions for the research and development of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol and related compounds. One area of interest is the development of more potent and selective α7 nAChR agonists and antagonists, which could have therapeutic applications in a range of neurological and psychiatric disorders. Another area of interest is the elucidation of the precise mechanisms by which this compound exerts its effects, which could lead to the development of novel therapeutic targets and strategies. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
合成法
The synthesis of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-(1-naphthylmethyl)piperazine with formaldehyde and paraformaldehyde to form the imine intermediate, which is then reacted with 4-hydroxybenzaldehyde to form the final product. The synthesis has been optimized to yield high purity and high yields of this compound.
科学的研究の応用
4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety disorders. It has been shown to improve cognitive function, enhance memory, and reduce anxiety-like behavior in animal models. In addition, this compound has been used as a research tool to study the role of α7 nAChRs in various physiological and pathological processes.
特性
IUPAC Name |
4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-21-10-8-18(9-11-21)16-23-25-14-12-24(13-15-25)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16,26H,12-15,17H2/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVDQAOIABHONF-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)


![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)

![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)

![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)

